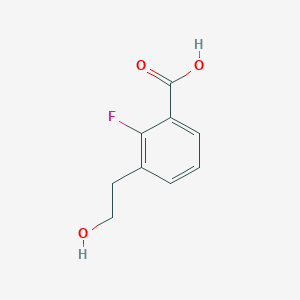

2-fluoro-3-(2-hydroxyethyl)benzoic Acid

CAS No.: 481075-49-4

Cat. No.: VC16210973

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 481075-49-4 |

|---|---|

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 2-fluoro-3-(2-hydroxyethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H9FO3/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,11H,4-5H2,(H,12,13) |

| Standard InChI Key | PKVHFXNIDRAJGE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)F)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Fluoro-3-(2-hydroxyethyl)benzoic acid features a benzoic acid backbone substituted with:

-

A fluorine atom at the ortho-position (C2) relative to the carboxylic acid group.

-

A 2-hydroxyethyl group (-CHCHOH) at the meta-position (C3) .

The IUPAC name is 2-fluoro-3-(2-hydroxyethyl)benzoic acid, and its SMILES representation is C1=CC(=C(C(=C1)C(=O)O)F)CCO . The InChIKey PKVHFXNIDRAJGE-UHFFFAOYSA-N confirms its unique stereochemical identity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.16 g/mol | |

| CAS Number | 481075-49-4 | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Synthesis and Manufacturing

Proposed Synthetic Pathways

While direct synthesis methods for 2-fluoro-3-(2-hydroxyethyl)benzoic acid are scarce, analogous routes for related compounds provide insights:

Hydroxyethylation of Fluorobenzoic Acid Derivatives

A patent describing the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) offers a template :

-

Step 1: 2-Formylbenzoic acid methyl ester reacts with methyl triphenylphosphine hydroiodide under strong base (e.g., n-BuLi) to form 2-vinylbenzoic acid methyl ester.

-

Step 2: Hydroboration-oxidation with borane-dimethyl sulfide complex, followed by NaOH/HO, yields 2-(2-hydroxyethyl)benzoic acid methyl ester.

-

Step 3: Bromination using triphenylphosphine and CBr produces the bromoethyl derivative .

Adapting this method, replacing the formyl precursor with a fluorinated analog (e.g., 2-fluoro-3-formylbenzoic acid) could yield the target compound.

Direct Fluorination Strategies

Physicochemical Properties

Acidity and pKa

The carboxylic acid group confers acidity, with an estimated pKa ~2.5–3.0, slightly lower than benzoic acid (pKa 4.2) due to the electron-withdrawing fluorine . The hydroxyethyl group’s electron-donating effects may partially counteract this, but experimental data are needed for confirmation.

Solubility and Partitioning

-

Aqueous Solubility: Moderate, enhanced by the hydrophilic hydroxyethyl group.

-

LogP: Predicted ~1.5–2.0, indicating balanced lipophilicity .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.85 (estimated) | WLOGP |

| TPSA | 57.53 Ų | PubChem |

| Hydrogen Bond Donors | 2 (COOH, -OH) | – |

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Agents: Fluorinated benzoic acids are utilized in kinase inhibitor syntheses .

-

Immunoadjuvants: Conjugation with polymers enhances immune response modulation .

Material Science

Fluorine’s electronegativity makes it valuable in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume